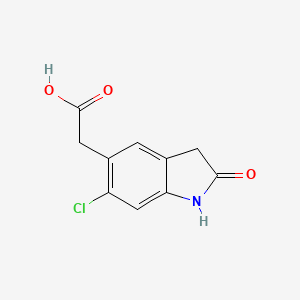

2-(6-Chloro-2-oxoindolin-5-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Chloro-2-oxoindolin-5-yl)acetic acid is a compound belonging to the indole family, characterized by its molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indole ring fused with an acetic acid moiety. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

准备方法

The synthesis of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid typically involves the reaction of 6-chloroindole with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

化学反应分析

Metabolic Glucuronidation

This compound undergoes glucuronidation , a Phase II metabolic reaction where glucuronic acid conjugates to the acetic acid moiety via UDP-glucuronosyltransferase enzymes. This reaction enhances water solubility for renal excretion .

This pathway is critical for its role as a metabolite of ziprasidone, an antipsychotic drug .

Acyl Transfer to Form Hydrazides

The acetic acid group reacts with hydrazine monohydrate under reflux conditions to yield hydrazide derivatives. This step is pivotal for synthesizing bioactive intermediates .

Reaction Conditions :

-

Reagents : Hydrazine monohydrate, ethanol solvent

-

Temperature : Reflux (~78°C)

Intermediate Product :

Aldol Condensation for Heterocyclic Derivatives

The hydrazide intermediate undergoes aldol condensation with aromatic aldehydes or isatins to form N-acylhydrazone derivatives. These compounds exhibit potent anticancer activity .

Reaction Conditions :

-

Catalyst : None (uncatalyzed)

-

Solvent : Ethanol or methanol

-

Temperature : Room temperature to reflux

Key Derivatives and Bioactivity :

Derivatives like 4o demonstrate 3–5x greater potency than the procaspase-3 activator PAC-1, attributed to enhanced apoptosis induction .

Comparative Analysis of Reaction Pathways

Synthetic Considerations

-

Avoiding Dehalogenation : Catalytic hydrogenation methods risk dehalogenation (Cl removal). Alternatives like Tin/HCl reduction preserve the chloro substituent .

-

Solvent Optimization : Toluene improves cyclization efficiency during decarboxylation steps .

This compound’s reactivity highlights its dual role as a drug metabolite and a scaffold for anticancer agents. Further research on its derivatives could yield targeted therapies with improved efficacy.

科学研究应用

Anticancer Applications

Mechanism of Action

Research indicates that compounds related to 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in apoptosis and cell cycle regulation. For instance, a study demonstrated that derivatives of 2-oxoindoline showed potent cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, with some derivatives exhibiting cytotoxicity superior to established anticancer agents like PAC-1 .

Case Studies

A notable study synthesized a series of new 3-(2-(benzoxazol-2-yl carbamoyl) hydrazono)-2-oxoindoline derivatives and screened them for anticancer activity. The results highlighted the potential of these compounds as templates for further drug development aimed at treating various cancers .

Anti-inflammatory and Analgesic Effects

Biological Activity

The compound has shown promising anti-inflammatory properties. In experimental models, such as the carrageenan-induced paw edema and zymosan-induced air pouch models, it significantly reduced inflammation markers and leukocyte migration . Doses ranging from 1.0 to 5.0 mg/kg were tested, revealing a dose-dependent reduction in inflammation.

Analgesic Properties

Furthermore, the analgesic effects were evaluated using the formalin test and acetic acid-induced abdominal writhing test. The compound demonstrated a reduction in pain responses, indicating its potential as an analgesic agent .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, one method includes nucleophilic substitution reactions followed by acyl transfer reactions to yield the desired oxoindole structure .

Chemical Stability and Purity

Recent advancements have focused on improving the purity and yield of synthesized compounds through optimized reaction conditions, such as employing iron/acetic acid as a reducing medium to minimize impurities .

Summary Table of Biological Activities

作用机制

The mechanism of action of 2-(6-Chloro-2-oxoindolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

相似化合物的比较

2-(6-Chloro-2-oxoindolin-5-yl)acetic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

6-Chloroindole: A precursor in the synthesis of this compound, sharing the chloro-substituted indole ring.

Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

生物活性

2-(6-Chloro-2-oxoindolin-5-yl)acetic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article discusses the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound is an isatin derivative characterized by the following structure:

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study using the zymosan-induced air pouch model, the compound significantly reduced leukocyte migration and total protein concentration levels, indicating its potential to modulate inflammatory responses .

Table 1: Anti-inflammatory Activity Data

| Dose (mg/kg) | Leukocyte Migration Reduction (%) | Total Protein Concentration Reduction (%) |

|---|---|---|

| 1.0 | 73.61 | 80% |

| 2.5 | 79.46 | 71% |

| 5.0 | 73.85 | 58% |

In addition, the compound demonstrated a dose-dependent reduction in abdominal writhing in pain models, with a notable reduction of 24.88% at the highest dose tested (5.0 mg/kg), comparable to indomethacin, a standard anti-inflammatory drug .

Antinociceptive Activity

The antinociceptive potential of the compound was evaluated through formalin tests, where it reduced pain response significantly in the second phase of the test. This suggests that its mechanism may involve central nervous system pathways .

Anticancer Properties

The cytotoxic effects of this compound have been investigated against various cancer cell lines. In vitro studies indicated that this compound exhibited notable cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines, with some derivatives displaying cytotoxicity superior to established anticancer agents like PAC-1 .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Comparison to PAC-1 |

|---|---|---|

| SW620 | <30 | Superior |

| PC-3 | <30 | Superior |

| NCI-H23 | <30 | Superior |

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with cellular pathways involved in apoptosis has been highlighted, particularly through modulation of BAX and Bcl-2 gene expressions .

Case Studies

Several case studies have reported on the effectiveness of isatin derivatives, including this compound, in reducing tumor growth in animal models. For instance, a study indicated that treatment with this compound led to a significant decrease in tumor size compared to control groups .

属性

CAS 编号 |

188797-78-6 |

|---|---|

分子式 |

C10H8ClNO3 |

分子量 |

225.63 g/mol |

IUPAC 名称 |

2-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)acetic acid |

InChI |

InChI=1S/C10H8ClNO3/c11-7-4-8-6(2-9(13)12-8)1-5(7)3-10(14)15/h1,4H,2-3H2,(H,12,13)(H,14,15) |

InChI 键 |

GXUUMUNKZDELCQ-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。